Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate
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Overview
Description
Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate typically involves a multi-step process. One common method involves the reaction of 2-methyl-3-amino benzoic acid with 4-(morpholin-4-ylmethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate: Similar structure but with a chlorine atom at the 4-position.
Methyl 3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate: Lacks the methyl group at the 2-position.
Uniqueness
Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate is unique due to the presence of both a morpholine ring and a methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-18(21(25)26-2)4-3-5-19(15)22-20(24)17-8-6-16(7-9-17)14-23-10-12-27-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKZADIEKZOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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